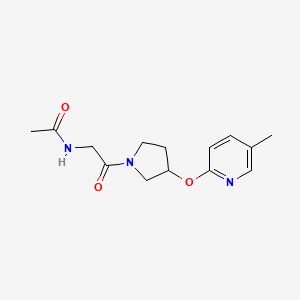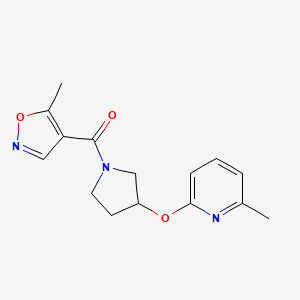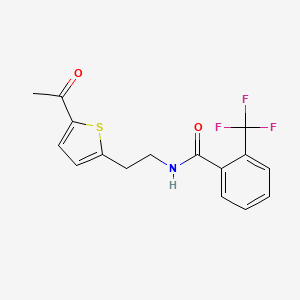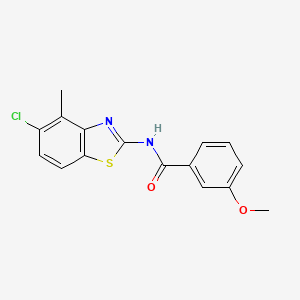
N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound with distinct chemical properties and applications. Characterized by a combination of pyridinyl and pyrrolidinyl moieties, this compound holds significance in medicinal and industrial chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multi-step organic synthesis:
Synthesis of Intermediate Pyrrolidine: : Starting from 5-methyl-2-pyridinol, it is subjected to etherification using appropriate halides under basic conditions to form 5-methyl-2-pyridinyl ether.
Formation of Acetamide Intermediate: : The 5-methyl-2-pyridinyl ether is reacted with acetic anhydride in the presence of a catalyst to produce the corresponding acetamide intermediate.
Final Coupling Reaction: : The acetamide intermediate is then coupled with a substituted pyrrolidine derivative under suitable conditions to form the final compound, this compound.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using flow chemistry techniques, which allow for continuous synthesis with improved yields and reduced reaction times. This method ensures scalability and consistency in the production process.
化学反応の分析
Types of Reactions
N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be carried out using lithium aluminium hydride or sodium borohydride to potentially convert amide groups.
Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidinyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides or aryl halides under basic conditions.
Major Products Formed
The major products depend on the type of reaction. For example:
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of substituted pyrrolidines or pyridines.
科学的研究の応用
N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has diverse applications in scientific research:
Chemistry: : Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: : Employed in studies of enzyme interactions and as a tool in molecular biology for modifying proteins.
Medicine: : Investigated for its potential therapeutic effects, such as in anti-cancer or anti-inflammatory treatments.
Industry: : Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound's interaction with these targets can initiate a cascade of biochemical reactions, influencing pathways related to its therapeutic effects.
類似化合物との比較
Similar compounds include those with pyridinyl and pyrrolidinyl moieties but may differ in substitution patterns or functional groups. Examples include:
N-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)acetamide
N-(2-(pyridin-3-yl)oxy)pyrrolidin-1-ylacetamide
Uniqueness
The presence of the 5-methylpyridin-2-yl group distinguishes it by providing specific electronic and steric properties, making it unique in its reactivity and biological activity.
N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide stands out for its distinct structure and multifaceted applications, marking it as a compound of significant interest in various scientific disciplines.
特性
IUPAC Name |
N-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10-3-4-13(16-7-10)20-12-5-6-17(9-12)14(19)8-15-11(2)18/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVNUHPAHPXQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2669525.png)
![(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2669527.png)

![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)


![3-oxo-2-phenyl-5-propyl-N-(1,3-thiazol-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669536.png)

![2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2669540.png)
![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669543.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2669544.png)
![N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2669546.png)
![(4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2669547.png)

